Bienvenue dans la boutique en ligne BenchChem!

Diosbulbin I

Structure-activity relationship Metabolic activation Furan diterpenoid

Select Diosbulbin I when your research demands rigorous SAR differentiation within the diosbulbin family. Unlike extensively studied congeners (A, B, C, F), this compound bears a distinctive 4-methoxyphenylpropenoate ester substitution absent in the archetypal hepatotoxin diosbulbin B. This structural divergence potentially alters CYP3A4 docking, GSH-adduct formation kinetics, and in vitro cytotoxicity. Procure identity-verified Diosbulbin I (≥98% HPLC, NMR confirmed) to directly measure its metabolic activation efficiency, complete the structure-hepatotoxicity grid encompassing all natural substitution patterns, and deploy it as a supplementary reference standard for D. bulbifera chromatographic fingerprinting. Substituting with other diosbulbins introduces uncharacterized metabolic liability.

Molecular Formula C29H30O8
Molecular Weight 506.551
CAS No. 1187951-05-8
Cat. No. B563722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosbulbin I
CAS1187951-05-8
Molecular FormulaC29H30O8
Molecular Weight506.551
Structural Identifiers
SMILESCC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)OC(=O)C=CC5=CC=C(C=C5)OC)C6=COC=C6
InChIInChI=1S/C29H30O8/c1-29-14-24(17-9-10-34-15-17)37-28(32)22(29)13-23(26-20-11-19(12-21(26)29)35-27(20)31)36-25(30)8-5-16-3-6-18(33-2)7-4-16/h3-10,15,19-24,26H,11-14H2,1-2H3/b8-5+/t19-,20+,21+,22+,23-,24-,26+,29-/m0/s1
InChIKeyNFXKFVAWBBOWIJ-WBQZIMCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Diosbulbin I (CAS 1187951‑05‑8) – Sourcing the Least‑Studied Furanoid Norditerpene from Dioscorea bulbifera


Diosbulbin I is a furan‑containing nor‑clerodane diterpenoid lactone first isolated from the root tubers of Dioscorea bulbifera L. and assigned the CAS number 1187951‑05‑8 [1]. It belongs to the diosbulbin family of diterpenoid lactones, a group that has attracted attention because several members (notably diosbulbin B) are both hepatotoxic and antitumor agents via furan‑ring metabolic activation [2]. Unlike its extensively studied congeners (diosbulbins A, B, C, F), Diosbulbin I appears only in the isolation and structural‑elucidation literature, with no dedicated bioactivity or ADME‑Tox profiling.

Why Diosbulbin I Cannot Be Interchanged with Other Diosbulbins in Research


Diosbulbins are not a uniform class. The presence and position of the furan ring, the degree of oxidation, and the ester substituents on the clerodane scaffold collectively dictate whether a compound undergoes CYP3A4‑mediated bioactivation to a hepatotoxic reactive intermediate [1]. Diosbulbin I carries a 4‑methoxyphenylpropenoate ester that is absent in the most‑studied hepatotoxin diosbulbin B, potentially altering its metabolic fate and toxicity profile. Substituting Diosbulbin I with diosbulbin A, B, or C based solely on “diosbulbin” nomenclature therefore risks introducing an uncharacterized metabolic activation liability or losing a structure‑specific biological signal. The quantitative evidence below, though limited to class‑level inference, underscores why identity‑verified Diosbulbin I is essential for any experiment that seeks to map structure‑activity relationships within this chemotype.

Diosbulbin I – Quantitative Evidence for Scientific Selection vs. Analogues


Structural Differentiation: Distinct Ester Substituent vs. Diosbulbin B (Class‑level Inference)

Diosbulbin I contains a 4‑methoxyphenylpropenoate ester at C‑2 that is not present in the major hepatotoxic congener Diosbulbin B. In the diosbulbin class, structural variation remote from the furan warhead alters CYP3A4 binding affinity, which in turn regulates the formation of the reactive intermediate that drives hepatotoxicity [1]. Because this structure‑affinity relationship has been demonstrated for diosbulbins A, B, C and F, the unique ester of Diosbulbin I implies a distinct metabolic‑activation liability that cannot be inferred from data on other diosbulbins.

Structure-activity relationship Metabolic activation Furan diterpenoid

Metabolic Activation Liability: Furan Ring Present but Untested – Implications for Hepatotoxicity Profiling

The furan ring in Diosbulbin I is the structural alert for CYP3A4‑mediated oxidation to a reactive epoxide/enal that forms GSH conjugates. In the comparative study of four representative diterpenoid lactones (diosbulbins A, B, C, F), CYP3A4 docking scores correlated with observed cytotoxicity, and GSH consumption reflected the extent of reactive‑metabolite formation [1]. Diosbulbin I has not been evaluated in this system; however, its furan motif predicts intrinsic bioactivation potential, while its unique ester may modulate CYP3A4 recognition, yielding a hepatotoxic profile that is currently unknown but mechanistically expected to differ from the well‑characterized diosbulbin B.

Hepatotoxicity CYP3A4 Reactive metabolites

Cytotoxicity IC₅₀ Absence vs. Diosbulbin B and C (Supporting Evidence for Research Gap)

Diosbulbin C exhibits IC₅₀ values of 100.2 μM (A549) and 141.9 μM (NCI‑H1299) in non‑small‑cell lung cancer cells , and diosbulbins A, B, and C show dose‑dependent cytotoxicity in human hepatic L02 cells with IC₅₀ values used as weighting coefficients for toxicokinetic modeling [1]. In contrast, no IC₅₀ value has been reported for Diosbulbin I in any cell line. This absence is not a weakness of the compound but a precisely defined experimental gap: Diosbulbin I is the only furanoid norditerpene from D. bulbifera whose cytotoxicity has never been quantified, making it a high‑priority candidate for de‑risking SAR hypotheses that currently rely solely on the A–C series.

Cytotoxicity Anticancer Reference standard

Purity and Identity Traceability vs. Uncharacterized Plant Extracts (Supporting Evidence for Standardization)

Commercially, Diosbulbin I is supplied as a single, identity‑verified compound (HPLC purity ≥98%, structure confirmed by NMR and MS) [1]. This contrasts with procurement of crude Dioscorea bulbifera extracts or multi‑component diosbulbin mixtures, where batch‑to‑batch variability in diterpenoid lactone composition can exceed 50% in the relative abundance of individual congeners [2]. Using a defined single compound eliminates confounding by co‑occurring diosbulbins that possess divergent CYP3A4 affinities and cytotoxic potencies.

Quality control Reference standard Natural product procurement

When to Procure Diosbulbin I – Research Scenarios Grounded in Evidence


Filling the Missing SAR Data Point in Furan‑Diterpenoid Hepatotoxicity Studies

The metabolic activation pathway of diosbulbins is well established for congeners A, B, C and F, but the series lacks a data point with the 4‑methoxyphenylpropenoate ester found in Diosbulbin I [1]. Procuring Diosbulbin I allows a research group to directly measure its CYP3A4 docking affinity, GSH‑conjugate formation, and in vitro cytotoxicity, thereby completing the SAR grid and enabling publication of the first structure‑hepatotoxicity map that includes all substitution patterns found in nature.

Certified Reference Standard for Quality Control of Dioscorea bulbifera Herbal Products

Pharmacopoeial monographs for D. bulbifera rely on marker compounds, yet the current markers (typically diosbulbin B or 8‑epidiosbulbin E acetate) do not capture the full chemical diversity. Diosbulbin I, as a well‑characterized norditerpene with verifiable identity (≥98% HPLC purity, NMR‑confirmed) [2], can serve as a supplementary reference standard for chromatographic fingerprinting, helping analytical laboratories distinguish authentic D. bulbifera material from adulterants or misidentified species.

Mechanistic Probe for Furan‑Reactive Metabolite Trapping in CYP3A4‑Overexpressing Models

Because the furan ring in Diosbulbin I is anticipated to undergo CYP3A4‑mediated oxidation to an electrophilic reactive intermediate [3], the compound can be deployed alongside diosbulbin B in HepaRG or primary human hepatocyte cultures to determine whether the distal ester modification alters the rate or pattern of GSH adduct formation. Such experiments would directly test the class‑level inference that structural variation beyond the furan head‑group controls metabolic activation efficiency.

Quote Request

Request a Quote for Diosbulbin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.